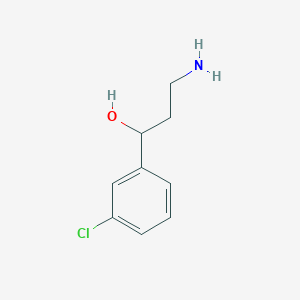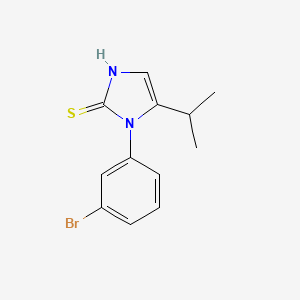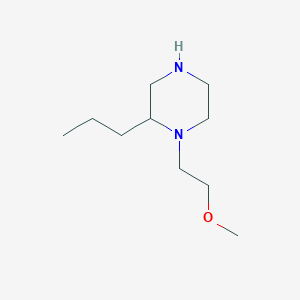
4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile
Übersicht
Beschreibung
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile (BEC) is a synthetic compound that falls under the class of pyrroles. It has an empirical formula of C7H7BrN2 and a molecular weight of 199.05 . It was first synthesized in 1971 by G. P. Ellis and H. V. Rafferty.
Molecular Structure Analysis
The molecular structure of 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile can be represented by the SMILES stringCCc1[nH]c(cc1Br)C#N . The InChI key for this compound is OIGZTXWITAYCFZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile is used in various synthesis techniques. For example, it has been involved in the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, utilizing pyrrole as a starting material and undergoing processes like acylation, bromination, nucleophilic substitution, and nitration. This approach is noted for its suitability for industrial production (Yuan, 2011).
Chemical Synthesis and Characterization
In chemical research, 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile derivatives have been synthesized and characterized for various applications. For instance, the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are obtained from a substrate involving 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown notable results. These derivatives displayed significant antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Insecticidal and Acaricidal Activities
This compound is also important in the development of insecticides and acaricides. A study on the synthesis, insecticidal, and acaricidal activities of novel 2-arylpyrroles, which includes derivatives of 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile, demonstrated significant bioactivity against pests like Mythimna separata and Tetranychus urticae. These compounds were compared to Chlorfenapyr, a known 2-arylpyrrole compound (Liu et al., 2012).
Mitochondrial Uncoupling Activity
Research has also explored the mitochondrial uncoupling activity of halogenated pyrroles, including 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. These studies help in understanding the mode of action of certain insecticides/acaricides (Black et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-2-7-6(8)3-5(4-9)10-7/h3,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGZTXWITAYCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)
